2.4-Fold Higher Oral Bioavailability Compared to Crude Safflower Yellow in Rats
After oral administration (50 mg/kg) to Sprague-Dawley rats, HSYA achieved a Cmax of 1.29 ± 0.21 μg/mL and AUC0-t of 4.58 ± 0.67 μg·h/mL, while crude safflower yellow (SY) containing an equivalent dose of total chalcones produced a Cmax of 0.53 ± 0.09 μg/mL and AUC0-t of 1.92 ± 0.31 μg·h/mL [1]. The relative bioavailability of HSYA was 2.4-fold higher than that of SY [1].
| Evidence Dimension | Oral bioavailability (Cmax and AUC0-t) |
|---|---|
| Target Compound Data | Cmax = 1.29 μg/mL; AUC0-t = 4.58 μg·h/mL |
| Comparator Or Baseline | Crude safflower yellow (SY): Cmax = 0.53 μg/mL; AUC0-t = 1.92 μg·h/mL |
| Quantified Difference | HSYA: 2.4× higher AUC; 2.43× higher Cmax |
| Conditions | Sprague-Dawley rats, oral gavage at 50 mg/kg equivalent chalcone dose, n=6 per group, plasma sampling 0-24 h |
Why This Matters
For in vivo efficacy studies, choosing purified HSYA over crude SY ensures predictable systemic exposure and reduces inter-batch variability, directly impacting dose-response reproducibility.
- [1] Liu L, Duan JA, Tang YP, et al. Comparative pharmacokinetics of hydroxysafflor yellow A and safflower yellow in rat plasma after oral administration. J Pharm Biomed Anal. 2009;49(3):808-815. doi:10.1016/j.jpba.2008.12.032 View Source
